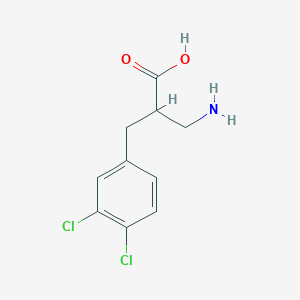

3-Amino-2-(3,4-dichlorobenzyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-2-(3,4-dichlorobenzyl)propanoic acid is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol . It is also known by its IUPAC name, 2-(3,4-dichlorobenzyl)-beta-alanine . This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with beta-alanine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(3,4-dichlorobenzyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl derivative.

Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Benzyl derivatives.

Substitution: Amides, esters, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly in the context of targeting specific cancer cell lines. Research indicates that derivatives of 3-amino-2-(3,4-dichlorobenzyl)propanoic acid exhibit promising cytotoxic effects against various cancer cells.

Case Studies

- Cell Line Studies : In vitro studies involving A549 and MDA-MB-231 (triple-negative breast cancer) cell lines have shown that derivatives of this compound can significantly inhibit cell proliferation and induce apoptosis .

- Comparative Analysis : The effectiveness of these compounds was compared to standard chemotherapeutic agents like doxorubicin and cisplatin, revealing that some derivatives had comparable or superior efficacy against specific cancer types .

Antimicrobial Properties

The antimicrobial potential of this compound has also been a focal point of research due to the rising threat of multidrug-resistant pathogens.

Spectrum of Activity

Research has identified that certain derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

This table summarizes the minimum inhibitory concentrations (MIC) observed for various pathogens against derivatives of the compound .

Case Studies

- Clinical Relevance : A study highlighted the efficacy of specific derivatives against WHO priority pathogens, emphasizing their potential as novel antimicrobial agents .

- Mechanistic Insights : The antimicrobial action is believed to be mediated through disruption of bacterial cell membranes and interference with essential metabolic pathways .

Drug Development Potential

The structural versatility of this compound allows for modifications that can enhance its pharmacological properties.

ADME Properties

In silico analysis has indicated favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for several derivatives, suggesting their viability as drug candidates. These studies are crucial for understanding how modifications can affect bioavailability and therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorobenzyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-2,5-dichlorobenzoic acid: Similar structure but with different substitution pattern on the benzene ring.

2-Amino-3-(4-chlorobenzyl)propanoic acid: Similar structure but with a single chlorine atom on the benzene ring.

Uniqueness

3-Amino-2-(3,4-dichlorobenzyl)propanoic acid is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can enhance its interactions with specific molecular targets, making it a valuable compound in various applications .

Biologische Aktivität

3-Amino-2-(3,4-dichlorobenzyl)propanoic acid (ADCBA) is a beta-amino acid with significant potential in pharmacology due to its structural characteristics. Its molecular formula is C10H11Cl2NO2, and it has a molecular weight of approximately 248.11 g/mol. The compound features an amino group at the third position and a 3,4-dichlorobenzyl group at the second position, which contributes to its biological activity and interaction with various biological systems .

Chemical Structure and Properties

The structural formula of ADCBA is represented as follows:

This compound's unique features include:

- Beta-amino acid classification : This allows it to mimic natural amino acids, potentially influencing neurotransmitter systems.

- Chlorinated benzyl group : This moiety may enhance lipophilicity and receptor binding affinity.

Neuropharmacological Effects

Preliminary studies suggest that ADCBA may act as a modulator of neurotransmitter systems, particularly influencing pathways related to mood and cognition. Its structural similarity to amino acids enables it to interact with various biological receptors and enzymes, which could lead to significant neuropharmacological implications .

Antimicrobial Activity

Research indicates that ADCBA exhibits antimicrobial properties. While specific MIC (Minimum Inhibitory Concentration) values for ADCBA against various pathogens are yet to be fully characterized, its structural analogs have shown promising results against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by multidrug-resistant organisms.

The mechanism by which ADCBA exerts its biological effects likely involves:

- Interaction with neurotransmitter receptors : This may enhance or inhibit synaptic transmission.

- Binding affinity : Its functional groups allow for hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity .

Study 1: Neuropharmacological Screening

In a study examining the effects of ADCBA on neurotransmitter systems, researchers found that the compound influenced serotonin and dopamine pathways, suggesting potential antidepressant effects. The study utilized in vivo models to assess behavioral changes in response to ADCBA administration.

Study 2: Antimicrobial Efficacy

A comparative analysis of ADCBA and its derivatives revealed that while ADCBA itself showed moderate antimicrobial activity, certain derivatives exhibited enhanced efficacy against Gram-positive bacteria. These findings indicate that modifications to the benzyl group could optimize the antimicrobial properties of the compound .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-2-(4-chlorobenzyl)propanoic acid | C10H12ClNO2 | Lacks dichloro substitution; may exhibit different activity. |

| 3-Amino-2-(phenyl)propanoic acid | C9H11NO2 | Contains a phenyl group; less polar than ADCBA. |

| (R)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid | C10H11Cl2NO2 | Enantiomer; may show different pharmacological properties. |

This table illustrates how variations in substituents can significantly impact the biological activity of compounds similar to ADCBA.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3-(3,4-dichlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUCQTYNFQLYOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CN)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.